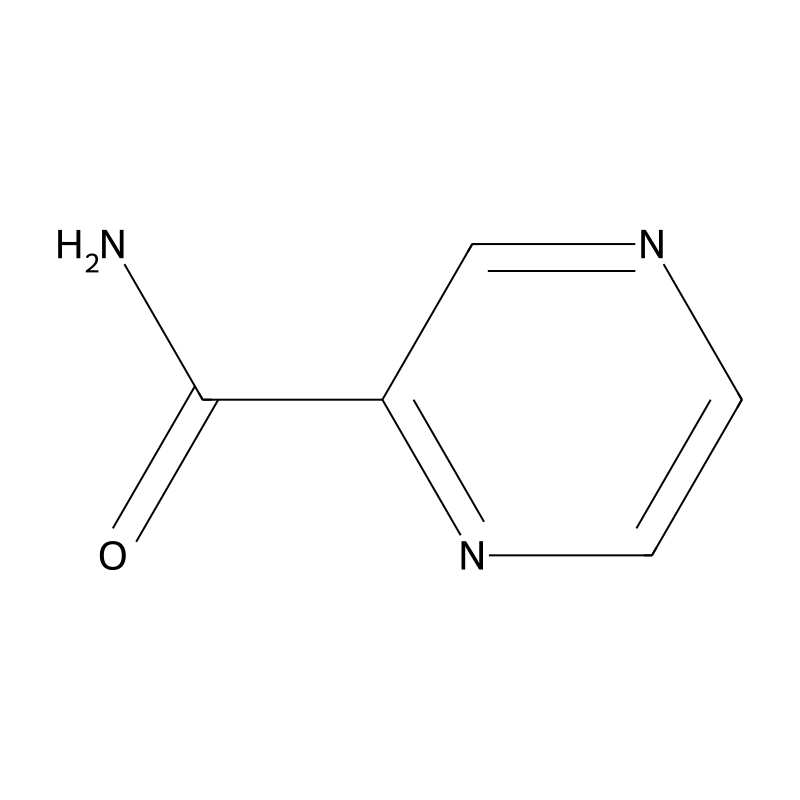

Pyrazinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (NTP, 1992)

Solubility (mg/ml, 25 °C): methanol 13.8; absolute ethanol 5.7; isopropanol 3.8; ether 1.0; isooctane 0.01; chloroform 7.4

In water, 15 mg/ml @ 25 °C

9.37e+01 g/L

Synonyms

Canonical SMILES

Mechanism of Action: Activation and Proposed Targets

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PZase) encoded by the pncA gene [1] [2] [3]. Its unique sterilizing activity, which helps shorten TB therapy, is attributed to its ability to kill non-replicating, persistent bacilli that other drugs miss [2]. The exact mechanism by which POA exerts its lethal effect has been debated, but recent research has solidified several key targets.

The following diagram illustrates the journey of PZA from prodrug to active agent and its multi-target mechanism of action within the bacterial cell.

This compound is activated to pyrazinoic acid (POA) by PncA, which then acts on multiple cellular targets.

Primary Target: Inhibition of PanD and Coenzyme A Synthesis The most recent and compelling evidence identifies aspartate decarboxylase (PanD) as a key target of POA [4] [5]. PanD is essential for the biosynthesis of coenzyme A (CoA). Structural and biochemical studies show that POA binds competitively to the PanD active site, acting as a slow-binding competitive inhibitor. This binding disrupts the pantothenate/CoA pathway, which is vital for bacterial metabolism and survival, particularly under the stressful conditions found within host lesions [4].

Other Proposed Mechanisms

- Membrane Energy Disruption: An earlier model suggests that the efflux and re-entry of POA at acidic pH disrupts the membrane potential, effectively "depleting" the cell's energy and inhibiting energy-dependent processes such as membrane transport [2].

- Inhibition of Trans-Translation (RpsA): POA was also proposed to inhibit the ribosomal protein S1 (RpsA), potentially disrupting a rescue system for stalled ribosomes (trans-translation) in dormant bacteria [2] [3]. However, the clinical significance of

rpsAmutations in PZA resistance is debated, and this is likely a secondary mechanism, if it occurs at all [3].

PZA Resistance and the Central Role of pncA

Resistance to PZA is primarily caused by mutations in the pncA gene that impair the PZase enzyme's ability to activate the prodrug [6] [7] [2]. The table below summarizes key characteristics of pncA-mediated resistance.

| Feature | Description |

|---|---|

| Mutation Frequency | Mutations in pncA account for 72-97% of PZA resistance in clinical isolates [6] [7] [8]. |

| Mutation Diversity | Over 600 diverse mutations have been reported, including nucleotide substitutions, insertions, and deletions scattered across the entire gene and its promoter region [8] [9] [10]. |

| Consequence | Mutations lead to a loss of PZase function, preventing conversion of PZA to active POA [6] [2]. |

| Other Resistance Genes | Less commonly, mutations in panD, rpsA, and certain efflux pump genes have been associated with PZA resistance [2] [8]. |

Experimental Protocols for Investigating PZA

Research on PZA's action and resistance relies on a combination of phenotypic, genotypic, and structural methods.

Phenotypic Drug Susceptibility Testing (DST)

- Principle: This method tests the ability of M. tuberculosis to grow in the presence of PZA.

- Protocol (BACTEC MGIT 960):

- Challenge: PZA is only active at acidic pH, which can also inhibit bacterial growth, leading to potential false-resistant results. This makes phenotypic testing less reliable than genetic methods [7] [8].

Genotypic Resistance Detection by pncA Sequencing

- Principle: This method directly identifies mutations in the

pncAgene that are correlated with resistance. - Protocol:

- DNA Extraction: Extract genomic DNA from a clinical isolate or a smear-positive sputum sample.

- PCR Amplification: Design primers to amplify the full

pncAgene and its promoter region (approx. 720-900 bp product) [6] [7]. - DNA Sequencing: Sequence the PCR product using Sanger or Next-Generation Sequencing (NGS) platforms.

- Sequence Analysis: Compare the obtained sequence to a reference wild-type

pncAsequence (e.g., from strain H37Rv) to identify mutations [7] [9].

- Advantage: This is a faster and more reliable method for detecting PZA resistance than phenotypic DST, bypassing the problems of acid pH [7] [8].

Structural and Computational Analysis of Mutations

- Principle: To understand how a specific

pncAmutation causes resistance, its impact on the 3D structure of the PncA enzyme can be modeled. - Protocol (In Silico Prediction):

- Structure Curation: Obtain a crystal structure of the PncA enzyme (e.g., PDB ID: 3PL1) [8].

- Feature Analysis: Use computational tools (e.g., mCSM) to calculate the mutation's effect on protein stability, flexibility, and interactions.

- Machine Learning: Train a classifier (e.g., Random Forest) on a curated dataset of known resistant/susceptible mutations to predict the impact of novel variants [8]. Tools like SUSPECT-PZA are available for this purpose.

Computational Workflow for Analyzing Novel pncA Variants

For researchers investigating novel pncA mutations, the following workflow integrates genotypic and computational methods to infer the likelihood of PZA resistance.

A workflow for characterizing novel pncA mutations, from identification to resistance prediction.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Mechanisms of this compound Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. The molecular basis of this compound activity on ... [nature.com]

- 5. New insights into the mechanism of action of this compound ... [sciencedirect.com]

- 6. pncA Mutations as a Major Mechanism of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound Resistance and pncA Gene Mutations in ... [pmc.ncbi.nlm.nih.gov]

- 8. Structure guided prediction of this compound resistance ... [nature.com]

- 9. Next-generation sequencing to characterise this compound ... [sciencedirect.com]

- 10. This compound resistance of novel mutations in pncA and ... [pubs.rsc.org]

pyrazinamide contraindications porphyria basis

Executive Summary: Re-evaluating a Contraindication

For decades, both isoniazid (INH) and pyrazinamide (PZA), essential first-line tuberculosis (TB) drugs, have been contraindicated in patients with porphyria due to the risk of inducing acute attacks [1]. However, recent experimental evidence indicates that their effects on the heme biosynthetic pathway are fundamentally different.

Core Finding: A 2025 study demonstrates that INH significantly disrupts heme biosynthesis, while PZA shows no measurable effect on the key regulatory enzymes, suggesting it may not carry the same porphyrogenic risk [1] [2]. This guide provides the technical data and experimental protocols behind this pivotal finding.

Mechanistic Basis and Pathway Analysis

Porphyrias are metabolic disorders caused by defects in the heme biosynthesis pathway, leading to accumulation of neurotoxic porphyrin precursors like aminolevulinic acid (ALA) and porphobilinogen (PBG) [3]. Drug-induced attacks occur when a drug upregulates the rate-limiting enzyme, aminolevulinic acid synthase 1 (ALAS1), or inhibits downstream enzymes, causing precursor accumulation [3] [4].

The following diagram illustrates the contrasting mechanisms of INH and PZA on the heme biosynthesis pathway as identified in the recent mouse study [1]:

Mechanisms of INH and PZA on Heme Biosynthesis. INH upregulates Alas1 and downregulates Fech, leading to toxic accumulation. PZA shows no effect on these enzymes [1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from the 2025 mouse study, which compared the effects of INH and PZA on the heme biosynthesis pathway [1].

Table 1: Effects on Key Hepatic Enzyme Expression and Activity

| Parameter | Isoniazid (INH) Treatment | This compound (PZA) Treatment | Measurement Method |

|---|---|---|---|

| Alas1 mRNA | Significantly upregulated | No measurable effect | qPCR [1] |

| Alas1 Protein | Significantly upregulated | No measurable effect | Western Blotting [1] |

| Alas1 Activity | Significantly increased | No measurable effect | Metabolomic analysis (ALA accumulation as a proxy) [1] |

| Fech mRNA | Significantly downregulated | No measurable effect | qPCR [1] |

| Fech Protein | Significantly downregulated | No measurable effect | Western Blotting [1] |

Table 2: Accumulation of Toxic Metabolites

| Metabolite | Isoniazid (INH) Treatment | This compound (PZA) Treatment | Sample Type | Analysis Method |

|---|---|---|---|---|

| Aminolevulinic Acid (ALA) | Significant accumulation | No accumulation | Liver & Urine | UPLC-QTOFMS [1] |

| Protoporphyrin IX (PPIX) | Significant accumulation | No accumulation | Liver & Feces | UPLC-QTOFMS [1] |

Detailed Experimental Protocols

1. Animal Model and Treatment

- Objective: To compare the subchronic effects of INH and PZA on the heme biosynthetic pathway in vivo.

- Protocol:

- Animals: Wild-type (C57BL/6) male mice (6 weeks old).

- Treatment Groups: Mice were divided into three groups treated for 14 days:

- Control: Vehicle in drinking water.

- INH Group: INH (400 mg/L) in drinking water.

- PZA Group: PZA (2000 mg/L) in drinking water.

- Sample Collection: After the treatment period, liver and blood samples were collected for analysis. A separate cohort was used for single-dose studies and housed in metabolic cages for urine and feces collection [1].

2. Gene Expression Analysis (qPCR)

- Objective: To quantify the mRNA expression of Alas1 and Fech.

- Protocol:

- RNA Extraction: Total mRNA was extracted from liver tissue using TRIzol reagent.

- cDNA Synthesis: 1 μg of total RNA was reverse-transcribed to cDNA using a SuperScript II Reverse Transcriptase kit with random oligonucleotides.

- qPCR: Conducted using 25 ng cDNA, 150 nM of gene-specific primers, and SYBR Green PCR Master Mix.

- Primers:

- Alas1: Forward:

TCGCCGATGCCCATTCTTATC, Reverse:GGCCCCAACTTCCATCATCT - Fech: Forward:

CAGACAGATGAGGCTATCAAAGG, Reverse:CACAGCTTGTTGGACTGGATG

- Alas1: Forward:

- Quantification: The comparative CT (ΔΔCt) method was used for analysis [1].

3. Protein Expression Analysis (Western Blotting)

- Objective: To determine the protein levels of ALAS1 and FECH.

- Protocol:

- Protein Extraction: Mouse liver homogenate was prepared, and protein concentration was determined using a BCA Protein Assay Kit.

- Gel Electrophoresis & Transfer: 20 μg of protein from each sample was resolved on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.

- Antibody Incubation: Membranes were incubated with primary antibodies against ALAS1 and FECH, followed by incubation with an appropriate secondary antibody.

- Detection: Immunoreactive proteins were visualized using a chemiluminescence method. GAPDH was used as a loading control [1].

4. Metabolomic Analysis (UPLC-QTOFMS)

- Objective: To quantify the levels of toxic intermediates ALA and PPIX.

- Protocol:

- Sample Preparation:

- ALA (from liver and urine): Liver homogenates or urine samples were processed with acetonitrile/methanol to precipitate proteins. The derivatization of ALA was carried out using an AccQ Tag kit, with ¹⁵N,¹³C₅-ALA as an internal standard.

- PPIX (from liver and feces): PPIX was extracted from liver samples as previously described [citation:25 in source]. Fecal samples were homogenized in water and processed with acetonitrile/methanol.

- Instrumentation: Derivatized ALA and extracted PPIX were analyzed by Ultra-Performance Liquid Chromatography–Quadrupole Time of Flight Mass Spectrometry (UPLC-QTOFMS).

- Chromatography: An ACQUITY HSS T3 column was used with a mobile phase gradient at a flow rate of 0.5 mL/min [1].

- Sample Preparation:

Implications for Research and Development

The experimental evidence suggesting a re-evaluation of PZA's contraindication opens several avenues for further investigation:

- Clinical Translation: The primary implication is the need for careful clinical studies to confirm the safety of PZA in TB patients with concomitant porphyria. This could significantly expand treatment options for this patient population [1].

- Drug Safety Screening: The detailed protocols provided can serve as a template for screening new drug candidates for porphyrogenic potential. The combined approach of assessing enzyme expression and toxic metabolite accumulation is robust.

- Mechanistic Studies: While PZA's primary mechanism of action against M. tuberculosis involves disruption of coenzyme A synthesis [5] [6], its lack of effect on the heme pathway in the liver highlights the tissue-specific and pathway-specific nature of drug effects.

References

- 1. Comparison of this compound with Isoniazid for Their ... [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of this compound with Isoniazid for Their Effects ... [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Intermittent Porphyria: Current Perspectives And Case ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug-associated porphyria: a pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of this compound Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

- 7. About Porphyria: Drug database [porphyriafoundation.org]

- 8. This compound: Package Insert / Prescribing Information [drugs.com]

pyrazinamide metabolic pathway pyrazinoic acid

Pyrazinamide Metabolism and Key Enzymes

The metabolic activation of this compound and the subsequent fate of Pyrazinoic Acid involve specific enzymes primarily in the liver. The following diagram maps this pathway and highlights the enzymes responsible for each conversion.

Overview of the primary metabolic pathway of this compound in humans.

- Initial Activation: PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA) [1] [2]. This hydrolysis reaction is primarily catalyzed by a hepatic amidase (EC 3.5.1.4) in the host, which is distinct from the bacterial PncA enzyme [3].

- Further Oxidation: Both PZA and POA can be hydroxylated by the enzyme xanthine oxidase (XO) (EC 1.17.3.2) to form 5-hydroxy-pyrazinamide (5-OH-PZA) and 5-hydroxy-pyrazinoic acid (5-OH-PA), respectively [3].

- Conjugation and Excretion: A minor pathway involves the conjugation of POA with glycine to form pyrazinuric acid [3]. The parent drug and its metabolites are predominantly eliminated via renal excretion [3].

Quantitative Pharmacokinetic and Metabolic Data

For research and development purposes, quantitative data on metabolite excretion and enzyme characteristics are essential. The tables below summarize key parameters.

Table 1: Urinary Excretion of PZA and Metabolites in Humans (within 36 hours of administration) [3]

| Compound | Percentage Excreted (%) |

|---|---|

| Pyrazinoic Acid (POA) | 36% |

| 5-hydroxy-pyrazinamide (5-OH-PZA) | 15.4% |

| 5-hydroxy-pyrazinoic acid (5-OH-PA) | 13.8% |

| Parent PZA | 3.8% |

| Total Recovery | ~70% |

Table 2: Key Enzymes in PZA Metabolism

| Enzyme | Primary Reaction | Cellular Localization | Polymorphisms / Notes |

|---|---|---|---|

| Hepatic Amidase | PZA → POA | Microsomal fraction [3] | Genetic identity remains unknown [3]. |

| Xanthine Oxidase (XO) | PZA → 5-OH-PZA POA → 5-OH-PA | Cytosol; high in liver/intestine [3] | Activity varies by individual/ethnicity; inducible by IFN-γ [3]. |

Advanced Experimental Protocols

Understanding PZA's action and testing its efficacy requires specialized methods due to its unique pH-dependent activity.

Broth Microdilution for PZA Susceptibility Testing at Neutral pH A recent study details a method to overcome the challenges of conventional acidic pH testing, which is prone to false resistance [4].

- Culture Medium: Use a defined culture medium at a neutral pH of 6.8, which is optimal for M. tuberculosis growth [4].

- Inoculum Preparation: Fresh bacterial cultures are suspended in a specific buffer containing glycerol and Tween 80. The suspension is adjusted to a 0.5 McFarland standard and then diluted 1:50 to create the final inoculum [4].

- Dilution and Inoculation: A dry-format 96-well plate with a geometric concentration series of PZA (e.g., from 12.5 to 800 µg/mL) is used. Each well is inoculated with the prepared bacterial suspension [4].

- Incubation and Reading: Plates are sealed and incubated. The Minimum Inhibitory Concentration (MIC) is determined by incorporating a fluorescence-based growth indicator to overcome issues with visual reading of turbidity [4].

Live Single-Cell Imaging of PZA Action in Macrophages This protocol uses live-cell imaging to visualize the disruption of intrabacterial pH homeostasis, a key mechanism of PZA action [5].

- Reporter Strain Generation: Create an M. tuberculosis reporter strain that constitutively produces a ratiometric pH-GFP. This allows for dynamic recording of intrabacterial pH fluctuations [5].

- Macrophage Infection and Staining: Infect human macrophages (e.g., MDM or iPSDM) with the reporter strain. After a suitable incubation period, stain the cells with LysoTracker, a fluorescent probe that accumulates in acidic compartments like endolysosomes [5].

- Live-Cell Imaging and Analysis: Use high-content, live-fluorescence microscopy to concomitantly monitor the LysoTracker signal (host organelle acidity) and the pH-GFP ratio (intrabacterial pH) in real-time. This allows for quantitative analysis of PZA's effect on bacterial pH homeostasis in different subcellular niches [5].

Mechanisms of Action and Resistance

The antibacterial activity of POA is complex and involves multiple synergistic mechanisms.

- Disruption of Coenzyme A (CoA) Biosynthesis: The prevailing hypothesis indicates that POA binds weakly to the aspartate decarboxylase PanD, triggering its proteolytic degradation by the Clp system. This inhibits the synthesis of coenzyme A, a vital cofactor for central metabolism [1] [2]. This is an unusual mechanism where the drug indirectly causes the destruction of its target protein [2].

- Synergy with Host Oxidative Stress: Recent evidence shows that POA can act in concert with host-derived reactive oxygen species (ROS). POA can potentiate ROS activity, leading to increased oxidative damage and enhanced killing of M. tuberculosis, particularly under conditions that promote cellular stress [6].

- Primary Resistance Mechanism: The majority of PZA resistance is linked to mutations in the pncA gene, which encodes the bacterial pyrazinamidase/nicotinamidase responsible for converting PZA to POA [1] [2]. Loss-of-function mutations prevent this activation [1]. Mutations in the drug target panD have also been identified as a mechanism of resistance in some strains without pncA mutations [1].

Research Implications and Future Directions

- Hepatotoxicity: The hepatotoxicity of PZA is a major clinical concern and is believed to be linked to its metabolism [3]. The exact role of specific metabolites and potential reactive intermediates remains an area of active investigation.

- Diagnostic Efficiency: Phenotypic susceptibility testing for PZA is notoriously unreliable at acidic pH [1] [4]. The development of neutral pH testing and the use of whole-genome sequencing to detect pncA and panD mutations represent significant advancements for guiding treatment, especially for drug-resistant TB [1] [7].

- Novel Regimens and Drug Development: Understanding the synergy between PZA and host immunity [6] opens avenues for host-directed therapies. Furthermore, the PZA story serves as a model for developing new antibiotics that target non-replicating bacterial persisters [1].

References

- 1. Mechanisms of this compound Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. Metabolism and Hepatotoxicity of this compound, an ... [pmc.ncbi.nlm.nih.gov]

- 4. Determining the minimum inhibitory concentrations of ... [frontiersin.org]

- 5. Visualizing this compound Action by Live Single-Cell Imaging ... [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative stress drives potent bactericidal activity of ... [elifesciences.org]

- 7. Enhancing diagnostic efficiency of this compound resistance ... [sciencedirect.com]

Mechanism of Action: pH Dependence and Host Synergy

The bactericidal activity of Pyrazinamide is fundamentally a pH-dependent process [1]. The currently accepted model involves a multi-step "acidification cycle" that leads to intracellular accumulation of PZA's active form and cytoplasmic stress [2] [1].

The acidification cycle of PZA activation and POA accumulation.

More recent research reveals that PZA's activity synergizes with host oxidative stress [3] [4]. The active metabolite, pyrazinoic acid (POA), can complex with iron to catalyze the formation of highly reactive hydroxyl radicals from host-derived hydrogen peroxide, causing lethal oxidative damage to bacterial components [3].

Proposed synergy between host oxidative burst and PZA activity.

Experimental Protocols and Key Findings

Microtiter Plate Potentiation Assay

This method identifies compounds that enhance PZA activity under standardized acidic conditions [5].

- Core Protocol: The assay is performed at a uniformly acidic pH low enough for PZA activity (e.g., pH 5.5-5.8) using a chequerboard layout in a microtiter plate to test drug combinations [5].

- Controls: Rifampicin serves as a positive control (demonstrating statistically significant potentiation), while norfloxacin is a negative control (no potentiation) [5].

- Key Parameters:

Investigating Growth Rate and PZA Activity

Chemostat cultures allow for studying PZA's effect on bacteria at different growth rates under controlled environmental conditions (pH 6.3, 10% dissolved oxygen) [6].

- Key Finding: PZA exhibits equivalent activity against both fast-growing and slow-growing bacilli when pH is controlled [6]. This challenges the long-held belief that PZA only targets dormant populations and suggests utility against more than one phenotypic sub-population.

Quantitative Data and Pharmacological Profile

The tables below summarize key quantitative findings on PZA's activity, synergies, and pharmacological properties.

Table 1: PZA Bactericidal Activity and Synergistic Combinations

| Parameter / Interaction | Quantitative Data / Observation | Experimental Context |

|---|---|---|

| MIC for *M. tuberculosis* | 16 - 50 µg/mL [1] | Acidic pH (e.g., 5.5) [1] |

| Optimal pH for in vitro activity | pH 5.6 [6] | In vitro batch culture [6] |

| Minimum Growth-compatible pH | ~pH 6.2 [6] | Chemostat culture, steady-state growth [6] |

| Synergy with Host ROS | Potent bactericidal activity with H₂O₂ [3] [4] | Macrophage infection model & axenic culture [3] |

| Synergy with other TB drugs | Significant potentiation with Rifampicin [5] | Microtiter plate potentiation assay [5] |

Table 2: Key Pharmacological Parameters of this compound in Humans

| Parameter | Value | Note / Context |

|---|---|---|

| Standard Oral Dose | 20 - 30 mg/kg/day (max 2g/day) [7] | For drug-susceptible TB |

| Peak Plasma Concentration (Cmax) | 30 - 50 µg/mL [7] | After 20-25 mg/kg dose |

| Plasma Half-Life (t₁/₂) | ~9-10 hours [8] [7] | In patients with normal renal/hepatic function |

| Primary Metabolic Pathway | Hydrolysis to POA (liver) [8] [7] | Via amidase; then hydroxylation by Xanthine Oxidase [8] |

| Primary Excretion Route | Urine (∼70% of dose in 24h) [8] [7] | Mainly as metabolites |

Research Implications and Future Directions

Understanding these mechanisms opens new avenues for TB therapy:

- Host-Directed Therapies: Strategies that enhance macrophage activation or ROS production could synergize with PZA to improve treatment outcomes [3].

- Novel Potentiator Discovery: The microtiter plate assay provides a robust tool for screening compounds that enhance PZA's activity, potentially leading to more effective regimens [5].

- Re-evaluating PZA's Role: Its activity against replicating bacilli suggests potential for broader application, including in early bactericidal activity [6].

References

- 1. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in ... [pmc.ncbi.nlm.nih.gov]

- 2. Studying the dynamics of the drug processing of this compound ... [journals.plos.org]

- 3. Oxidative stress drives potent bactericidal activity of ... [elifesciences.org]

- 4. Oxidative stress drives potent bactericidal activity of ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Microtiter Plate Assay at Acidic to Identify Potentiators that... pH [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of growth rate on this compound in Mycobacterium... activity [link.springer.com]

- 7. : Package Insert / Prescribing Information this compound [drugs.com]

- 8. Metabolism and Hepatotoxicity of this compound, an ... [pmc.ncbi.nlm.nih.gov]

pyrazinamide hepatic toxicity mechanism

Metabolic Pathways and Hepatotoxicity

PZA is primarily metabolized in the liver. The current understanding of its metabolic pathway and the enzymes involved can be visualized as follows, illustrating how these processes are believed to contribute to liver injury:

PZA metabolism involves multiple hepatic enzymes, and the metabolite 5-OH-PA is a primary toxicant [1] [2].

Key Enzymes in PZA Metabolism and Disposition

The following table summarizes the critical enzymes involved in PZA metabolism, their roles, and key characteristics relevant to hepatotoxicity.

| Enzyme | Role in PZA Metabolism | Subcellular Location | Key Characteristics/Polymorphisms |

|---|---|---|---|

| Amidase [1] | Converts PZA to Pyrazinoic Acid (PA) [1] | Hepatic Microsomes [1] | Genetic identity unknown; Highest activity in liver; Species-dependent (high in rabbits) [1] |

| Xanthine Oxidase (XO) [1] | Oxidizes PZA to 5-OH-PZA; Oxidizes PA to 5-OH-PA [1] | Liver, Intestine [1] | Activity varies by individual/ethnicity; Inducible by interferon; 5-OH-PA is a key toxic metabolite [1] |

Established Mechanisms of Liver Injury

Research indicates that PZA-induced hepatotoxicity is multifactorial, with two primary mechanisms identified:

- Metabolic Activation: The metabolite 5-hydroxypyrazinoic acid (5-OH-PA) has been directly identified as responsible for PZA-induced liver injury [1] [2].

- Endoplasmic Reticulum Stress: PZA treatment activates the PERK-eIF2α-ATF4-CHOP signaling pathway within the ER, leading to programmed cell death (apoptosis) in liver cells [2]. The relationship between this pathway and its outcomes is shown below:

PZA induces hepatotoxicity via the PERK-eIF2α-ATF4-CHOP ER stress pathway, which can be alleviated by the chemical chaperone 4-PBA [2].

Quantitative Pharmacokinetic and Toxicity Data

The table below consolidates key quantitative data from the literature, which is essential for evaluating PZA's toxic potential.

| Parameter | Value / Finding | Context / Significance |

|---|---|---|

| Dosage (Adults) [1] | 20–30 mg/kg/day | Standard WHO-recommended dose. |

| Plasma Half-life [1] | 9.6 hours | In subjects with normal hepatic/renal function. |

| PZA Half-life in Hepatic Insufficiency [1] | 15.07 hours | Clearance markedly reduced; suggests need for dose adjustment. |

| In vitro IC₅₀ (HepG2 cells) [2] | 87 mM | Concentration causing 50% loss of cell viability after 24h. |

| In vitro LDH Release (HepG2) [2] | Significant increase at ≥10 mM | Indicator of cell membrane damage. |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are detailed methodologies from the key studies.

Protocol for In Vivo Assessment of PZA Hepatotoxicity in Rats [2]

- Animal Model: Female Wistar rats (170–190 g).

- Dosing Regimen: PZA was administered intragastrically at a dose of 1.5 g/kg/day for 3 days. Control groups received a vehicle.

- Inhibitor Co-treatment: To investigate the role of ER stress, a group of rats was pre-treated and co-treated with the ER stress inhibitor sodium 4-phenylbutyrate (4-PBA) at a dose of 500 mg/kg.

- Sample Collection: Blood serum and liver tissue were collected for analysis.

- Endpoint Assays:

- Serum Biochemistry: Measured levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to quantify liver damage.

- Histopathological Examination: Liver tissue sections were stained with Hematoxylin and Eosin (H&E) and observed under a light microscope for structural changes.

- Western Blotting: Liver tissue homogenates were analyzed for protein levels of key ER stress markers (GRP78, p-PERK, p-eIF2α, ATF4, CHOP).

- Immunohistochemistry (IHC): Used to detect and localize CHOP protein expression within liver sections.

- Real-time PCR (qPCR): Quantified mRNA levels of Chop and Grp78.

Protocol for In Vitro Assessment in Human HepG2 Cells [2]

- Cell Line: Human hepatocellular carcinoma cell line (HepG2).

- Cell Culture: Maintained in standard culture medium.

- Chemical Treatment: Cells were exposed to PZA at a concentration range of 10–100 mM for 24 hours. To inhibit ER stress, cells were co-treated with 4-PBA (1 mM and 2 mM).

- Cytotoxicity Assays:

- Cell Viability (CCK-8 Assay): Measured the reduction in cell viability and calculated the IC₅₀ value.

- Lactate Dehydrogenase (LDH) Release: Quantified LDH in the culture supernatant as a marker of cell membrane integrity and necrosis.

- Mechanistic Assays:

- Western Blotting: Analyzed cell lysates for expression of ER stress pathway proteins.

- Apoptosis Measurement: Employed techniques to assess apoptosis induction.

References

Summary of Key Population PK Studies for Pyrazinamide

The table below synthesizes findings from recent popPK studies, highlighting the model structure, significant covariates, and therapeutic targets.

| Study Population & Citation | Model Structure | Significant Covariates (on CL) | Key PK/PD Targets & Dosing Recommendations |

|---|

| Chinese TB patients (DS & MDR) [1] | One-compartment | Total Body Weight (CL increased by 0.45 L/h per 10 kg) | Targets: AUC₀–₂₄ > 363 mg·h/L or Cₘₐₓ > 35 mg/L. Dosing: 1500 mg (40-70 kg), 1750 mg (70-80 kg), 2000 mg (80-90 kg). | | Korean TB patients [2] | One-compartment with allometric scaling | Geriatric with Diabetes Mellitus (CL 30% higher vs. others) | Geriatric DM patients had 30% lower AUC, requiring higher doses. | | Multi-cohort Model Repository [3] | Various (Repository) | Body Size (most important), Age (higher mg/kg in pediatrics/geriatrics), Diabetes (higher mg/kg) | Supports model-informed precision dosing (MIPD); dosage adjustments needed for specific sub-populations. | | International Cohorts [4] | One-compartment with transit absorption | Fed State (slowed absorption rate) | Established a Limited Sampling Strategy (LSS) using 0, 2, and 6-hour post-dose samples to predict AUC₂₄. |

Detailed Experimental Protocols

The methodologies from the cited studies provide a robust framework for popPK model development.

- Study Populations and Data Collection: Models are typically developed using data from patients receiving PZA as part of their standard TB treatment. Data includes sparse, random plasma concentration measurements collected at steady state (after at least one week of therapy) [1] [2]. Patient demographics (e.g., weight, age) and clinical laboratory values (e.g., serum creatinine, liver enzymes) are concurrently recorded for covariate analysis [1].

- Bioanalytical Methods: PZA concentrations in plasma are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods are characterized by high sensitivity and precision, with a typical analytical range of approximately 1.8 to 117 mg/L [1] [5].

- Model Development and Validation: A nonlinear mixed-effects modeling approach is used, typically with software like NONMEM [5]. The process involves:

- Structural Model: Testing one- and two-compartment models to describe the data [1] [4].

- Stochastic Model: Quantifying between-subject variability (BSV) and residual unexplained variability.

- Covariate Model: Identifying patient factors that explain BSV, using stepwise forward inclusion/backward elimination [2].

- Model Validation: Employing techniques like bootstrap analysis and external validation using a hold-out test dataset to evaluate model robustness and predictive performance [4] [2].

- Model Application (MIPD): The final model is used to simulate various dosing regimens (e.g., fixed vs. weight-based) and calculate the probability of target attainment (PTA) for established exposure targets like AUC₀–₂₄ > 363 mg·h/L [1] [3]. This informs optimized dosing recommendations.

A Workflow for Model Implementation and MIPD

The following diagram illustrates the conceptual workflow for applying a popPK model to guide personalized PZA dosing, a process known as Model-Informed Precision Dosing (MIPD).

This workflow forms the core of clinical decision support tools, such as R Shiny dashboards, which are being developed to make MIPD more accessible in clinical practice [3].

Tools for PopPK Modeling and Simulation

To implement these protocols, researchers can leverage several powerful software tools:

- gPKPDviz: An open-source R Shiny application that uses the

mrgsolvesimulation engine. It allows for real-time simulation and visualization of PK/PD models, enabling researchers to efficiently assess the impact of covariates and dosing regimens on PK exposure [6]. - Standard Software: The industry standard for nonlinear mixed-effects model development is NONMEM [5]. For simulation and visualization, R packages like

mrgsolve[6] andPKPDsim[7] are widely used and can be integrated into interactive Shiny web applications for exploratory analysis.

References

- 1. Background: Pyrazinamide is used to treat drug-susceptible... [journals.lww.com]

- 2. Development of a population pharmacokinetic model ... [frontiersin.org]

- 3. -informed precision Model dosing: the establishment of... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic Modelling and Limited Sampling ... [pmc.ncbi.nlm.nih.gov]

- 5. Population Pharmacokinetic and Pharmacodynamic Modeling ... [pmc.ncbi.nlm.nih.gov]

- 6. gPKPDviz: A flexible R shiny tool for pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

- 7. How to visualize PKPD models - Bell Eapen MD, PhD. [nuchange.ca]

pyrazinamide pncA mutation resistance

Mechanism of Action and Resistance

Understanding PZA's unique role and how pncA mutations confer resistance is fundamental to TB research and drug development.

- Drug Activation: Pyrazinamide is a prodrug. Its antibacterial activity requires conversion into its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase [1] [2] [3].

- Primary Resistance Mechanism: Mutations in the

pncAgene result in a loss or reduction of pyrazinamidase activity, preventing the conversion of PZA to POA and thereby conferring high-level resistance [1] [2] [4]. This is the major mechanism, accounting for 70% to 97% of PZA-resistant clinical isolates [3] [5]. - Challenges in Phenotypic Testing: PZA is only active at an acidic pH (≤6.0), which inhibits in vitro bacterial growth. This makes conventional drug susceptibility testing (DST) unreliable and prone to false-resistance results, highlighting the need for robust genetic tests [1] [3] [5].

The diagram below illustrates the core mechanism of PZA activation and how pncA mutations lead to resistance.

Spectrum and Impact of pncA Mutations

Mutations that confer PZA resistance are highly diverse and distributed across the entire pncA gene, affecting protein function through various mechanisms.

- Mutation Locations: Resistance-conferring mutations are found throughout the

pncAgene structure, including the promoter region, the active site, and metal-binding sites, with no single "hotspot" [1] [3] [5]. - Structural and Functional Consequences: Mutations can lead to resistance by causing:

- Loss of enzymatic activity through direct disruption of the active site or catalytic triad (Asp8, Lys96, Cys138) [6] [3].

- Reduced protein stability or abundance, leading to misfolding and degradation [6] [5].

- Altered protein dynamics and flexibility, affecting its function even without direct active site mutation [6].

The table below summarizes the types and effects of various pncA mutations identified in clinical and research settings.

| Mutation Type/Example | Molecular Consequence | Phenotypic Effect (PZA Resistance) | Key Findings |

|---|---|---|---|

| Amino Acid Substitutions (e.g., H57D, T47A, V155G) [1] | Alters protein folding, active site, or metal-binding capacity [6] | Confirmed resistance [1] | Distributed across the protein structure; over 300 resistance-conferring substitutions identified [5] |

| Frameshift Mutations (Insertions/Deletions, e.g., C deletion at nt 99, GG insertion between nt 391-392) [1] | Premature stop codon or truncated, non-functional protein [1] | Confirmed resistance [1] | Results in a complete loss of functional enzyme |

| Promoter Region Mutations (e.g., A(-11)G) [1] | May reduce gene expression and protein levels [2] | Confirmed resistance [1] | Less common; can affect binding of transcription factors |

| Silent Mutations (e.g., C195T, Ser65Ser) [1] | No change in amino acid sequence | No resistance (susceptible phenotype) [1] | Used as a control to confirm phenotypic correlation is due to protein changes |

Experimental Protocols for Detection

Given the challenges of phenotypic DST, molecular methods are crucial for accurate and rapid detection of PZA resistance.

Phenotypic Drug Susceptibility Testing (DST)

- Principle: Measures the growth inhibition of M. tuberculosis in the presence of PZA under acidic conditions.

- Reference Method: BACTEC MGIT 960 system is the current gold standard [5].

- Protocol Summary:

- Inoculum: Standardize a bacterial suspension to a McFarland standard of ~1 [1].

- Culture Medium: Use acidified liquid culture medium (e.g., MGIT PZA medium, pH 5.9-6.0) [1] [5].

- Drug Concentration: Test vial containing 100 μg/ml PZA alongside a drug-free control vial [1].

- Interpretation: The strain is considered resistant if the growth index in the PZA vial is >11% of the control vial when the control reaches a predetermined growth threshold [1].

- Limitations: Method is unreliable due to acidic growth inhibition and inoculum size effects, leading to high false-resistance rates [3] [5].

Genotypic Detection by pncA Gene Sequencing

This method directly identifies resistance-causing mutations and is highly correlated with phenotypic resistance.

- DNA Extraction: Extract genomic DNA from cultured isolates or smear-positive sputum using methods like the CTAB (cetyltrimethylammonium bromide) method [7].

- PCR Amplification: Amplify the ~750-1000 bp region encompassing the entire

pncAgene and its promoter. - Sequencing and Analysis: Perform bidirectional Sanger sequencing of the PCR product. Align the retrieved sequences against a wild-type reference sequence (e.g., H37Rv's

pncA, Rv2043c) to identify mutations [1]. - Performance: This method has shown a sensitivity of 94.1% and a specificity of 97.3% compared to phenotypic DST [1].

The workflow for genetic detection of resistance is summarized below.

Emerging Tools: Predicting Resistance from Structure

For novel mutations, computational tools can predict their likelihood of causing resistance, guiding experimental validation.

- SUSPECT-PZA: A machine learning-based webserver that uses protein structural, biophysical, and evolutionary features to classify the effect of

pncAmutations.- Basis: Analyzes how mutations affect protein stability, dynamics, ligand interactions, and conservation [3].

- Input: A nonsynonymous mutation in PncA.

- Output: A prediction of "resistant" or "susceptible" with an accuracy of up to 85% against clinically curated datasets [3].

- Access: Freely available at [Link] [3].

Key Research and Clinical Implications

- No Single Hotspot: The extensive diversity of

pncAmutations complicates the development of simple probe-based molecular tests, making sequencing the most reliable genetic method [3] [5]. - Strain Surveillance: The identification of a cluster of PZA-monoresistant TB cases in Quebec with an identical

pncAmutation (8-nt deletion and Arg140Ser) demonstrates the potential for transmission of resistant strains, which sequencing can help track [2]. - HIV Co-infection: A 2025 study from Uganda indicated that a majority (56%) of patients with

pncAmutations were HIV-positive, highlighting this population as potentially more vulnerable to PZA resistance and warranting closer monitoring [7]. - Beyond

pncA: WhilepncAis the primary driver, mutations in other genes likerpsAandpanDare also implicated in a minority of PZA-resistant cases with an unknownpncAstatus, though their clinical significance requires further validation [8] [3].

References

- 1. This compound Resistance and pncA Gene Mutations in ... [pmc.ncbi.nlm.nih.gov]

- 2. pncA Mutations as a Major Mechanism of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure guided prediction of this compound resistance ... [nature.com]

- 4. Mutation in pncA is a major mechanism of this compound ... [sciencedirect.com]

- 5. A comprehensive characterization of PncA polymorphisms ... [nature.com]

- 6. This compound resistance of novel mutations in pncA and ... [pubs.rsc.org]

- 7. Prevalence and Clinical Implications of this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. Genome sequencing analysis of the pncA, rpsA and panD ... [pubmed.ncbi.nlm.nih.gov]

pyrazinamide structure activity relationship

Mechanism of Action and Background

Pyrazinamide (PZA) is a cornerstone first-line prodrug used in tuberculosis (TB) treatment. Its unique sterilizing activity comes from its ability to target non-replicating, persistent Mycobacterium tuberculosis (Mtb) [1] [2].

- Prodrug Activation: PZA is activated within the bacillus by the bacterial enzyme pyrazinamidase (PZase, encoded by the

pncAgene) to its active form, pyrazinoic acid (POA) [2] [3]. Mutations inpncAare the primary cause of PZA resistance [1] [2] [3]. - Primary Mechanism: Recent studies have established that POA binds to the Mtb enzyme aspartate decarboxylase (PanD), a crucial component in the coenzyme A (CoA) biosynthesis pathway [1] [2]. This binding not only weakly inhibits PanD but, more importantly, induces a conformational change that exposes a degradation tag. This leads to the targeted proteolysis of PanD by the bacterial ClpC1-ClpP protease system, thereby depleting CoA levels and causing bacterial death [1] [2]. This mechanism functions similarly to PROTACs (Proteolysis Targeting Chimeras) in eukaryotic cells [2].

- Alternative Theory: It is important to note that another proposed mechanism suggests POA may act as a protonophore, uncoupling oxidative phosphorylation and disrupting the proton motive force across the bacterial membrane, particularly under acidic conditions [4].

Structure-Activity Relationship (SAR) of Pyrazinoic Acid Analogs

The following table summarizes key structural modifications to the POA scaffold and their impact on antimycobacterial activity, based on recent research [1] [2].

| Modification Site | Modification Type | Impact on Activity & Key Findings |

|---|---|---|

| Pyrazine Core | Pyridine, pyrimidine, pyridazine, or benzoic acid bioisosteres | Decreased or abolished activity. The pyrazine ring is an essential pharmacophore for target binding and activity [2]. |

| Carboxylic Acid Group | Ester prodrugs or other bioisosteres | Simple ester prodrugs can improve activity against other mycobacterial species. However, bioisosteric replacement of the acid itself generally does not enhance activity, indicating the carboxylic acid is critical for interacting with the PanD target [1] [2] [5]. |

| Position 3 | Alkylamino-group substitutions | Significantly improved potency. 3-alkylamino substitutions can lead to analogs that are 5 to 10-fold more potent than the parent POA [1] [2]. |

| Position 5 | Alkylamino- or chloro-group substitutions | Improved potency and stability. 5-alkylamino substitutions also yield highly potent analogs. 5-chloropyrazinoate esters have shown up to 100-fold greater activity against Mtb and significantly improved serum stability compared to PZA [1] [2] [5]. |

| Position 6 | Various substitutions | Generally leads to reduced or abolished activity. This position appears to be highly sensitive to steric hindrance, and modifications are not well-tolerated [2]. |

Experimental Protocol for Evaluating POA Analogs

The following methodology outlines a standard approach for synthesizing and evaluating novel POA analogs, as described in the recent SAR study [1] [2].

Analog Design and Synthesis:

- Rational Design: Analogs are designed based on the crystal structure of POA bound to the Mtb PanD enzyme to optimize interactions within the binding pocket.

- Synthetic Chemistry: A systematic series of analogs is synthesized, including:

- Core Modifications: Replacing the pyrazine ring with other aromatic systems (e.g., pyridine, benzene) to test essentiality.

- Side-Chain Modifications: Introducing substitutions at the 3-, 5-, and 6-positions of the pyrazine ring, with a focus on alkylamino groups.

- Bioisosteric Replacement: Modifying the carboxylic acid group [2].

Biological Evaluation:

- Whole-Cell Antimycobacterial Activity: All synthesized analogs are tested for their minimum inhibitory concentration (MIC) against live Mycobacterium tuberculosis under standard culture conditions. This identifies compounds with promising cellular activity [1] [2].

- Target Binding Affinity: For lead compounds, direct binding to the PanD target protein is confirmed and quantified using Isothermal Titration Calorimetry (ITC). This technique measures the binding constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction [1].

The relationship between the key experimental steps and the primary mechanism of action can be visualized as follows:

Experimental workflow from analog synthesis to mechanistic validation.

Future Research Directions

- Optimizing Lead Compounds: Further development should focus on the most promising 3- and 5-substituted alkylamino analogs to improve their potency, pharmacokinetic properties, and reduce potential toxicity [1].

- Overcoming Resistance: These next-generation POA analogs are designed to overcome PZA resistance caused by

pncAmutations, as they bypass the need for prodrug activation [1] [2]. - Exploring New Formulations: Research into novel formulations, such as this compound coordination frameworks with metals like silver, has shown preliminary promise in enhancing antimicrobial activity, offering another potential avenue for development [6].

References

- 1. SAR of Pyrazinoic Acid Analogs as Antimycobacterial Agents [pubmed.ncbi.nlm.nih.gov]

- 2. SAR of Pyrazinoic Acid Analogs as Antimycobacterial Agents [sciencedirect.com]

- 3. Insights into Natural and Acquired Resistance to this compound [journals.plos.org]

- 4. Pyrazinoic acid & aromatic carboxylic acids are protonophores [frontiersin.org]

- 5. Quantitative structure-activity relationships for the in ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of this compound Coordination ... [mdpi.com]

pyrazinamide susceptibility testing MGIT 960 protocol

Introduction and Principles

Pyrazinamide (PZA) is a cornerstone first-line antituberculosis drug with potent sterilizing activity that enables shorter treatment regimens. It plays an especially critical role in novel regimens containing bedaquiline and pretomanid for multidrug-resistant TB [1]. However, PZA susceptibility testing presents unique technical challenges compared to other anti-TB drugs.

PZA is a prodrug that requires conversion to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase (coded by the pncA gene). Additionally, PZA is only active in an acidic environment (pH ~5.9-6.0), which necessitates specialized culture conditions [2]. The BACTEC MGIT 960 system provides an automated, non-radiometric method for PZA susceptibility testing that can be performed either directly from processed sputum specimens or indirectly from cultured isolates, offering significant time savings compared to conventional methods [1].

Materials and Reagents

Essential Components and Formulations

Table 1: Required Materials for PZA Susceptibility Testing

| Category | Specific Items | Specifications |

|---|---|---|

| Culture Media | MGIT PZA Medium Tubes | Acidified to pH 5.9-6.0 |

| MGIT Growth Supplement | PANTA (Polymyxin B, Amphotericin B, Nalidixic Acid, Trimethoprim, Azlocillin) | |

| Drug Formulations | Lyophilized PZA | Reconstituted in sterile distilled water to stock concentration of 8000 mg/L |

| Quality Control | Reference Strains | M. tuberculosis H37Rv (ATCC 27294) - PZA susceptible M. tuberculosis (ATCC 35828) - PZA resistant |

The critical concentration of PZA in the MGIT 960 system is 100 μg/mL. The acidic pH of the specialized MGIT PZA medium is essential for drug activity and must be verified to ensure accurate results [2].

Experimental Protocols

Specimen Processing and Inoculum Preparation

Sputum Processing:

- Process specimens using the N-acetyl-L-cysteine-sodium hydroxide (NALC-NaOH) method with a final NaOH concentration of 1-1.5%

- Resuspend the resulting pellet in phosphate buffer (pH 6.8) to a final volume of 2 mL [1]

Inoculum Standardization:

- For direct testing: Use the resuspended pellet undiluted for the drug-containing tube and diluted 1:10 for the growth control tube

- For indirect testing: Use a positive MGIT culture 1-2 days after instrument flags positive, standardizing to a McFarland 0.5 standard [1] [2]

Testing Procedure and Workflow

The following diagram illustrates the complete workflow for PZA susceptibility testing:

Drug Tube Preparation and Inoculation:

- Aseptically add 0.8 mL MGIT Growth Supplement to each MGIT tube

- Add 0.1 mL reconstituted PZA solution to drug-containing tube (final concentration: 100 μg/mL)

- Inoculate drug tube with 0.5 mL undiluted specimen suspension

- Prepare growth control tube with 0.5 mL of 1:10 diluted suspension [1] [2]

Instrument Operation and Interpretation:

- Load inoculated tubes into MGIT 960 instrument

- System automatically monitors fluorescence every 60 minutes

- Results are interpreted when growth control tube reaches ≥400 growth units

- Susceptible: <100 GU in drug tube; Resistant: ≥100 GU in drug tube [2]

Quality Control and Validation

Reduced Inoculum Confirmation Testing

Multiple studies have demonstrated that the standard MGIT 960 PZA susceptibility test produces unacceptably high rates of false resistance. Research by Mitarai et al. found that 58.2% of strains initially classified as resistant by standard testing were actually susceptible when retested using a reduced inoculum protocol [2].

Reduced Inoculum Protocol:

- Repeat testing for all PZA-resistant isolates using 0.25 mL inoculum instead of 0.5 mL

- Use the same 1:10 dilution for growth control tube

- All other procedures remain identical to standard testing [2]

Table 2: Performance Comparison of Standard vs. Reduced Inoculum Methods

| Parameter | Standard Inoculum (0.5 mL) | Reduced Inoculum (0.25 mL) |

|---|---|---|

| Reportable Results | 59% of cases [1] | Improved confirmation of true resistance |

| False Resistance Rate | 58.2% [2] | Significantly reduced |

| Agreement with Reference | Variable | 100% with Bactec 460 for confirmed resistant strains [2] |

| Major Errors | High frequency | Minimal |

Data Interpretation and Analysis

Clinical Breakpoints and MIC Correlations

The established critical concentration of 100 μg/mL in MGIT 960 may not optimally predict clinical outcomes. Chigutsa et al. identified that a MIC breakpoint of 50 mg/L better predicts poor sputum culture conversion at 2 months, with a relative risk of 1.5 (95% CI: 1.2-1.8) for patients with MIC >50 mg/L compared to those with MIC ≤50 mg/L [3].

Key Performance Metrics:

- Direct Testing Success Rate: 59% of specimens yield reportable results [1]

- Time to Results: Direct method: 11-16 days; Indirect method: 18-95 days [1]

- Reproducibility: 100% agreement between direct and indirect methods for reportable results in validation studies [1]

Troubleshooting and Error Resolution

Table 3: Common Issues and Resolution Strategies

| Problem | Possible Causes | Resolution |

|---|---|---|

| Uninterpretable Results | Contamination, insufficient growth | Repeat test with careful aseptic technique |

| High False Resistance | Inoculum too concentrated | Employ reduced inoculum (0.25 mL) confirmation [2] |

| No Growth in Control | Non-viable inoculum, improper pH | Verify specimen quality and medium pH |

| Extended Time to Positivity | Low bacterial load | Extend incubation period up to 21 days |

Advanced Applications

Direct versus Indirect Testing Algorithm

The decision between direct and indirect testing methods depends on clinical needs and laboratory capabilities. The following logic diagram illustrates the appropriate application of each method:

Direct Testing Advantages:

- Faster results: Median 11-16 days from specimen collection [1]

- Suitable for drug trial screening where rapid enrollment is critical

Indirect Testing Advantages:

- Higher success rate: Nearly 100% interpretable results

- Required for low-bacterial-load specimens

Conclusion

The MGIT 960 system provides a reliable platform for PZA susceptibility testing when properly implemented. The critical considerations for accurate testing include:

- Using the reduced inoculum method to confirm resistant results

- Understanding the clinical implications of the proposed 50 mg/L breakpoint

- Selecting appropriate testing methodology (direct vs. indirect) based on clinical urgency and specimen quality

PZA susceptibility testing remains challenging but is increasingly important in the era of novel TB regimens and drug-resistant tuberculosis. Proper implementation of these protocols will ensure accurate results for both clinical management and research applications.

References

Comprehensive Application Notes and Protocols: pncA Gene Sequencing for Pyrazinamide Resistance Detection in Mycobacterium tuberculosis

Introduction & Scientific Background

Pyrazinamide (PZA) serves as a first-line tuberculosis drug with unique sterilizing activity against semi-dormant tubercle bacilli, playing an indispensable role in shortening therapy duration from 9 to 6 months for drug-susceptible cases and remaining crucial in treatment regimens for multidrug-resistant TB (MDR-TB). [1] The activation of PZA depends on the bacterial enzyme pyrazinamidase, encoded by the pncA gene, which converts the prodrug PZA into its active form, pyrazinoic acid (POA). [2] Resistance to PZA has emerged as a significant clinical challenge, with studies reporting resistance rates of approximately 31% among new TB cases in some high-burden regions, and notably higher rates (56%) observed in HIV-coinfected populations. [3]

Conventional phenotypic drug susceptibility testing (DST) for PZA is notoriously problematic due to the requirement for acidic pH (pH 5.5-6.0) for drug activity, leading to high rates of false resistance (up to 70% in some settings) and technical challenges in standardization. [1] Molecular detection of pncA mutations provides a rapid and accurate alternative, bypassing the limitations of phenotypic methods. The pncA gene spans 558 base pairs and encodes a 186-amino acid protein, and mutations associated with PZA resistance are distributed throughout the entire gene and its promoter region, necessitating comprehensive sequencing approaches for reliable detection. [2] [1]

Resistance Mechanisms & Mutation Spectrum

Genetic Basis of PZA Resistance

PZA resistance is primarily mediated through mutations in the pncA gene that impair pyrazinamidase activity, preventing conversion of the prodrug PZA to its active form, pyrazinoic acid (POA). Extensive research has demonstrated that 72-97% of PZA-resistant clinical isolates harbor mutations in pncA or its putative promoter region, confirming pncA mutation as the major mechanism of PZA resistance. [4] [2] [1] These mutations encompass a diverse spectrum of genetic changes including missense mutations, nonsense mutations, frameshifts due to insertions or deletions, and promoter region mutations that affect gene expression. The molecular consequences of these mutations include disruption of the enzyme's active site, alteration of metal binding capacity (particularly the iron center coordinated by Asp49, His51, His57), reduction in protein stability, and changes in protein conformational flexibility. [1]

Specific members of the Mycobacterium tuberculosis complex (MTB complex) exhibit characteristic resistance patterns: M. bovis and M. bovis BCG are naturally resistant to PZA due to a single substitution (His57Asp) in PZase, while M. canettii strains typically demonstrate a silent nucleotide substitution A138G (Ala46Ala) in pncA alongside natural PZA resistance. [4] Recent structural analyses have revealed that resistance-associated mutations tend to occur at buried residues with low solvent accessibility (average relative solvent accessibility of 0.18 for resistant mutations compared to 0.39 for susceptible mutations), suggesting that protein destabilization represents a key mechanism underlying PZA resistance. [1]

Mutation Distribution and Prevalence

Table 1: Prevalence of pncA Mutations in this compound-Resistant M. tuberculosis Clinical Isolates

| Study Population | Sample Size | PZA-Resistant with pncA Mutations | Notable Mutation Patterns |

|---|---|---|---|

| Global Clinical Isolates (Multiple Studies) | 57 | 53 (93%) | Diverse mutations distributed throughout gene [2] |

| Canadian Isolates (Quebec) | 21 | 21 (100%) | Uniform 8-nucleotide deletion + Arg140→Ser substitution [2] |

| Ugandan Clinical Isolates (Newly Diagnosed) | 166 | 52 (31%) | Strong association with HIV co-infection (56% of positive cases) [3] |

| "M. canettii" Isolates | 9 | 9 (100%) | A138G silent substitution characteristic of this lineage [4] |

Table 2: Structural and Functional Characteristics of pncA Mutations

| Feature | Resistant Mutations | Susceptible Mutations | Analytical Method |

|---|---|---|---|

| Solvent Accessibility | Buried residues (RSA: 0.18) | Exposed residues (RSA: 0.39) | Relative Solvent Accessibility (RSA) [1] |

| Evolutionary Impact | Deleterious scores | Neutral scores | SNAP2, PROVEAN [1] |

| Protein Stability | Large decreases in stability | Mild stability changes | mCSM-Stability, DUET, DynaMut [1] |

| Binding Affinity | Significant impairment | Minimal effect | mCSM-Lig [1] |

Detailed Experimental Protocols

DNA Extraction from Clinical Specimens

For culture-positive samples, begin with 1 mL of suspended mycobacterial culture transferred to a conical screw-capped tube. The recommended DNA extraction method utilizes the Cetyltrimethylammonium bromide (CTAB) protocol, which effectively lyses the tough mycobacterial cell wall and removes polysaccharide contaminants. [3] Alternatively, commercial DNA extraction kits specifically validated for mycobacterial species may be employed. For direct testing from sputum specimens, process samples in a Biosafety Level 3 cabinet to ensure containment. Prior to DNA extraction, confirm M. tuberculosis positivity and screen for rifampicin resistance using GeneXpert MTB/RIF assay according to manufacturer's instructions. [3] The extracted DNA should be evaluated for purity and concentration using spectrophotometric methods, with optimal A260/A280 ratios between 1.8-2.0 indicating minimal protein contamination.

pncA Gene Amplification by PCR

Amplify the complete pncA coding sequence along with its promoter region using primers flanking the entire gene:

- Forward primer pncA-P1: 5′-GCTGGTCATGTTGCGATCG-3′ (positions -105 upstream of pncA start codon) [4] [2]

- Reverse primer pncA-P6: 5′-GCTTTGCGGCGAGCGCTCCA-3′ (60 bp downstream of stop codon) [4] [2]

These primers generate a 700-720 bp amplicon encompassing the complete pncA gene (558 bp) along with upstream regulatory sequences. Prepare PCR master mix as follows: 2.5 μL 10× buffer, 0.5 μL dNTPs (10 mM each), 0.5 μL Taq polymerase (5 U/μL), 0.5 μL forward primer (10 μM), 0.5 μL reverse primer (10 μM), 3.0 μL DNA template, and 17.5 μL RNAase-free H₂O for a final reaction volume of 25.0 μL. [3] Perform PCR amplification using the following cycling conditions: initial denaturation at 98°C for 10 minutes; 40 cycles of denaturation at 98°C for 15 seconds, annealing at 61.2°C for 15 seconds, and extension at 72°C for 10 seconds; followed by a final extension at 72°C for 5 minutes. [3] Verify successful amplification by electrophoresis of 5 μL PCR product on a 1.5% agarose gel stained with ethidium bromide, expecting a single band of approximately 700 bp.

DNA Sequencing and Analysis

Purify PCR products using commercial PCR purification kits according to manufacturer's instructions. Perform bidirectional Sanger sequencing using the same primers as for PCR amplification. Utilize an automated DNA sequencer (e.g., Applied Biosystems 3700) with standard sequencing protocols. [4] Assemble sequence contigs and align to the reference pncA sequence from M. tuberculosis H37Rv (GenBank accession number AL123456.3). [3] Analyze sequences for mutations by comparing with the wild-type sequence, paying particular attention to the promoter region, catalytic triad residues (Asp8, Lys96, Cys138), and metal-binding site (Asp49, His51, His57). [1] For comprehensive analysis, utilize specialized computational tools such as SUSPECT-PZA (http://biosig.unimelb.edu.au/suspect_pza/), which employs structural and machine learning approaches to predict the phenotypic consequence of identified mutations with approximately 80% accuracy based on curated datasets of 610 pncA mutations. [1]

Data Interpretation Guidelines

Mutation Classification Framework

Interpretation of pncA sequencing results requires a systematic approach to distinguish genuine resistance mutations from neutral polymorphisms. Consider the following classification framework:

Confirmed Resistance Mutations: Non-synonymous mutations affecting conserved residues, particularly those in the catalytic site (Asp8, Lys96, Cys138), metal-binding site (Asp49, His51, His57), or residues involved in substrate binding (Phe13, Trp68). [1] Additionally, frameshift mutations, early stop codons, and mutations in the promoter region that likely affect gene expression should be classified as resistance-associated.

Lineage-Specific Markers: Silent mutations or non-synonymous changes characteristic of specific MTB complex members. The A138G (Ala46Ala) silent substitution is indicative of M. canettii, while His57Asp is characteristic of M. bovis and confers natural PZA resistance. [4] These should be reported as identification markers rather than acquired resistance mutations.

Uncertain Significance Variants: Novel non-synonymous mutations not previously documented in curated databases. For such variants, computational prediction using structural tools like SUSPECT-PZA is recommended, with correlation to phenotypic DST when possible. [1]

Polymorphisms Unrelated to Resistance: Synonymous mutations that do not alter the amino acid sequence and have been confirmed in PZA-susceptible strains should be reported as neutral polymorphisms.

Correlation with Phenotypic Testing

While pncA sequencing demonstrates high predictive value for PZA resistance, discrepancies between genotypic and phenotypic results can occur. When phenotypic DST results are available, the following approach is recommended for resolving discordant results:

Genotype Resistance/Phenotype Susceptible: Verify the integrity of the pncA sequence analysis and confirm the absence of contamination. Consider the possibility of low-level resistance that may be missed by conventional DST methods, particularly for mutations that reduce but do not completely abolish pyrazinamidase activity.

Genotype Susceptible/Phenotype Resistance: This scenario occurs in approximately 3-5% of cases and may indicate resistance mechanisms independent of pncA, such as mutations in rpsA, panD, clpC1, or efflux pump genes. [2] [1] Additionally, review phenotypic testing conditions, as false resistance due to improper pH or inoculum size is common with PZA DST.

For clinical reporting, clearly communicate the limitations and uncertainties associated with both genotypic and phenotypic methods, and recommend repeat testing or alternative methods when discordant results have significant therapeutic implications.

Applications & Implementation Scenarios

Clinical Diagnostic Applications

pncA gene sequencing provides critical clinical utility in multiple diagnostic scenarios:

Confirmation of PZA Resistance: In cases where phenotypic DST shows ambiguous or unreliable results for PZA, pncA sequencing serves as a definitive confirmatory test. This is particularly valuable given the technical challenges of conventional PZA DST, with studies indicating that approximately 6.8% of strains initially classified as PZA-resistant by phenotypic methods may be falsely resistant due to testing artifacts. [2]

Rapid Detection of MDR-TB: Implementation of pncA sequencing alongside other genotypic drug resistance tests (e.g., for rifampicin and isoniazid) enables comprehensive resistance profiling within days compared to weeks required for conventional phenotypic DST. This accelerated turnaround time facilitates earlier initiation of appropriate treatment regimens, potentially improving clinical outcomes. [4]

Detection of Transmission Clusters: Identification of characteristic pncA mutation profiles can support epidemiological investigations of TB transmission. The detection of identical pncA mutations in multiple patients, particularly when combined with strain typing methods like IS6110 fingerprinting, provides compelling evidence of ongoing transmission and can guide public health interventions. [2]

Research and Surveillance Applications

Beyond clinical diagnostics, pncA sequencing serves valuable research functions:

Drug Development Support: Characterization of resistance mechanisms provides insights for designing next-generation TB drugs that may circumvent existing resistance mechanisms. Structural analysis of PncA variants informs the design of PZA analogs that might remain effective against currently resistant strains. [1]

Molecular Epidemiology: Surveillance of pncA mutation patterns across geographic regions and patient populations reveals trends in resistance development and spread. Studies have identified regional variations, such as the predominance of specific mutations in Quebec, Canada (8-nucleotide deletion with Arg140→Ser substitution) that would not be apparent through conventional DST alone. [2]

Quality Assurance for Phenotypic DST: pncA sequencing serves as a reference method for validating and improving phenotypic DST protocols. Correlation between genotypic and phenotypic results helps identify systematic errors in DST methodology and establishes the true accuracy of conventional testing approaches. [2]

Visualization: Experimental Workflow

The following Graphviz diagram illustrates the complete experimental workflow for pncA gene sequencing and analysis:

Figure 1: Experimental Workflow for pncA Gene Sequencing in this compound Resistance Detection. This diagram outlines the step-by-step process from sample collection to clinical reporting, highlighting key quality control checkpoints.

Visualization: Resistance Mechanism

The following Graphviz diagram illustrates the molecular mechanism of this compound action and resistance:

Figure 2: Molecular Mechanism of this compound Action and Resistance. The diagram contrasts the functional drug activation pathway in susceptible strains (green) with the impaired pathway in resistant strains (red) due to pncA mutations.

References

- 1. Structure guided prediction of this compound resistance ... [nature.com]

- 2. pncA Mutations as a Major Mechanism of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Prevalence and Clinical Implications of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. of the Sequencing in Members of the Mycobacterium... pncA Gene [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Pyrazinamide-Loaded Solid Lipid Nanoparticles via High-Pressure Homogenization

Introduction to Pyrazinamide-Loaded Solid Lipid Nanoparticles

This compound (PYZ) remains a critical frontline antitubercular medication essential for shortening tuberculosis treatment duration from 9-12 months to just 6 months. Its unique ability to target persistent tubercle bacilli in acidic environments makes it indispensable in first-line TB regimens. However, dose-dependent hepatotoxicity presents a significant clinical limitation that restricts its therapeutic potential. Additionally, PYZ exhibits low lymphatic distribution (log P = -1.884) far below the threshold required for natural lymphatic uptake (log P ≥ 4.7), resulting in extensive hepatic first-pass metabolism [1] [2].

Solid lipid nanoparticles (SLNs) have emerged as a promising colloidal delivery system that combines the advantages of various nanocarriers while minimizing their limitations. For this compound, SLNs offer a strategic approach to circumvent hepatic metabolism through intestinal lymphatic uptake, thereby reducing drug-induced hepatotoxicity. The solid lipid matrix protects the encapsulated drug from chemical degradation, provides sustained release properties, and enhances therapeutic efficacy while potentially allowing for dose reduction [1] [3]. The high-pressure homogenization technique employed in this protocol represents a scalable production method suitable for industrial application, providing excellent reproducibility and control over critical quality attributes.

Formulation Composition and Rationale

Table 1: Complete formulation composition for PYZ-SLNs

| Component | Function | Quantity | Concentration | Rationale |

|---|---|---|---|---|

| This compound | Active Pharmaceutical Ingredient | 30% w/w of lipid | 1.5-2 g (equivalent) | Therapeutic dose; adjusted based on patient weight (15-30 mg/kg) |

| Stearic acid | Primary lipid matrix | 1% w/v | 1 g/100 mL | Long-chain lipid promoting lymphatic uptake; provides solid matrix |

| Compritol 888 ATO | Secondary lipid component | Not specified | Not specified | Glyceryl dibehenate; enhances matrix stability |

| Soy lecithin | Stabilizer/emulsifier | 0.3% w/v | 0.3 g/100 mL | Natural phospholipid; improves membrane fluidity and stability |

| Stearylamine | Charge modifier | 0.1% w/v | 0.1 g/100 mL | Confers positive surface charge; enhances mucosal interaction |

| Poloxamer 188 | Primary surfactant | 3% w/v | 3 g/100 mL | Steric stabilization; prevents lipolysis; critical for GI stability |

| Mannitol | Cryoprotectant | 5% w/v | 5 g/100 mL | Prevents nanoparticle aggregation during lyophilization |

The formulation strategy employs long-chain lipids that preferentially facilitate absorption through the intestinal lymphatic system compared to medium or short-chain lipids. This approach effectively bypasses hepatic first-pass metabolism, thereby reducing PYZ-induced hepatotoxicity [1]. The selection of Poloxamer 188 as the primary surfactant is critical, as it forms a steric crown on the SLN surface, minimizing interaction with pancreatic and gastric lipases, thereby maintaining nanoparticle integrity throughout gastrointestinal transit [1] [2].

Preparation Protocol: High-Pressure Homogenization

Materials and Equipment

- Lipid Components: Stearic acid, Compritol 888 ATO, Glyceryl monostearate, or other high melting point lipids (≥70°C)

- Surfactant Solution: Poloxamer 188 (3% w/v in purified water)

- Drug Substance: this compound (99% purity)

- Equipment: High-speed stirrer (capable of 12,000 rpm), High-pressure homogenizer (capable of 1200 bar), Water bath with temperature control, Lyophilizer

Step-by-Step Manufacturing Procedure

Lipid Phase Preparation:

- Accurately weigh stearic acid (1% w/v), soy lecithin (0.3% w/v), and stearylamine (0.1% w/v)

- Transfer to a heat-resistant beaker and heat to 10°C above the lipid melting point (approximately 80-85°C for most lipids) using a water bath with continuous stirring at 100 rpm

- Add this compound (30% w/w of total lipid) incrementally to the melted lipid phase with constant stirring until complete dissolution

- Maintain the temperature throughout the process to prevent premature solidification

Aqueous Phase Preparation:

- Dissolve Poloxamer 188 (3% w/v) in purified water pre-heated to the same temperature as the lipid phase (80-85°C)

- Maintain with continuous stirring to ensure complete dissolution and homogeneous distribution

Pre-emulsion Formation:

- Combine the hot aqueous surfactant solution with the melted lipid phase

- Using a high-speed stirrer (12,000 rpm), mix the two phases for 10-15 minutes to form a coarse pre-emulsion

- Maintain temperature throughout this process approximately 10°C above the lipid melting point

High-Pressure Homogenization:

- Transfer the pre-emulsion to the high-pressure homogenizer (GEA PandaPLUS 200 or equivalent)

- Subject the pre-emulsion to 12 homogenization cycles at 1200 bar pressure

- Monitor temperature throughout the process; cooling jackets may be required for temperature-sensitive compounds

Post-processing and Lyophilization:

- Add mannitol (5% w/v) as a cryoprotectant to the SLN dispersion with gentle mixing

- Pre-freeze the formulation at -80°C for 4-6 hours

- Transfer to a bench-top freeze-dryer (Labfreez FD-10-MR or equivalent)

- Lyophilize for 24-48 hours until complete moisture removal

- Store the final lyophilized product in airtight containers at 2-8°C

The following workflow diagram illustrates the complete preparation process:

Figure 1: Complete workflow for the preparation of this compound-loaded Solid Lipid Nanoparticles using high-pressure homogenization technique

Quality Assessment and Characterization

Critical Quality Attributes and Testing Methods

Table 2: Quality control specifications and testing methods for PYZ-SLNs

| Parameter | Target Specification | Analytical Method | Optimized Results |

|---|---|---|---|

| Particle Size | <500 nm | Dynamic Light Scattering | 401 ± 08 nm |

| Polydispersity Index | <0.3 | Dynamic Light Scattering | Not specified |

| Zeta Potential | ±30 mV | Electrophoretic Mobility | Not specified |

| Entrapment Efficiency | >85% | Ultracentrifugation/ HPLC | 86.24 ± 1.15% |

| Drug Loading | >14% | Extraction & HPLC | 14.38 ± 0.85% |

| GI Stability | Stable at various pH | Incubation at pH 1.2, 4.5, 6.8, 7.4 | Stable across all pH |

| Drug Release Kinetics | Sustained release | In vitro dialysis | Hixon-Crowell model |

| Accelerated Stability | No significant changes | 6 months at 40°C/75% RH | Stable for 6 months |

Analytical Methodologies

Particle Size and Zeta Potential: Determine using Malvern Zetasizer Nano ZS90 or equivalent. Dilute SLN dispersion appropriately with distilled water to achieve optimal scattering intensity. Perform measurements in triplicate at 25±2°C [4].

Entrapment Efficiency and Drug Loading: Separate unentrapped drug using ultracentrifugation at 20,000 rpm for 60 minutes. Analyze drug content in the supernatant using validated HPLC methods. Calculate EE% using the formula: (Total drug - Free drug)/Total drug × 100. Calculate DL% using: (Mass of drug in SLNs/Mass of lipid) × 100 [1].

In Vitro Drug Release: Conduct using dialysis bag method against phosphate buffer (pH 7.4) at 37°C with continuous agitation. Withdraw samples at predetermined intervals and analyze drug content using HPLC. Fit release data to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas, Hixon-Crowell) to determine release kinetics [1].

In Vitro Lipolysis Studies: Perform to evaluate the anti-lipolytic effect of Poloxamer 188. Incubate SLNs with pancreatic lipase solution and measure released fatty acids by pH-stat titration. Compare degradation rates with and without stabilizers [1].

Experimental Design for Formulation Optimization